![molecular formula C12H17ClN2O2 B1521187 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrilhydrochlorid CAS No. 1181458-59-2](/img/structure/B1521187.png)

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrilhydrochlorid

Übersicht

Beschreibung

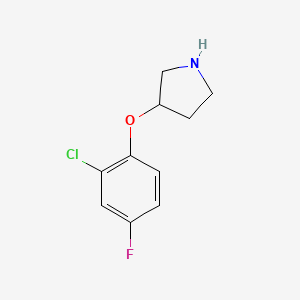

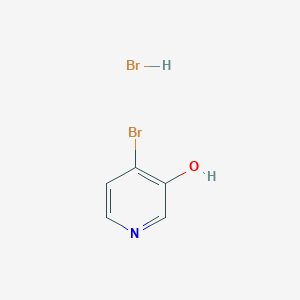

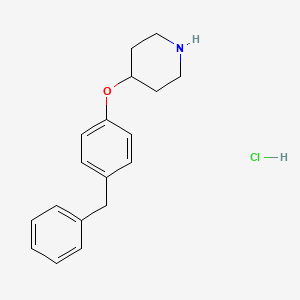

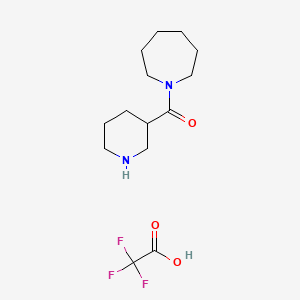

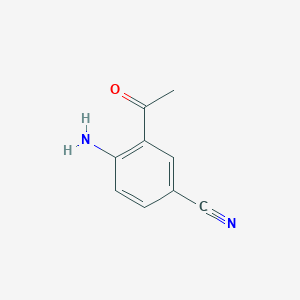

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Antidepressiva-Forschung

Diese Verbindung wurde auf ihr Potenzial für die Entwicklung von Antidepressiva untersucht. Ihre Struktur ähnelt der bestimmter selektiver Serotonin-Wiederaufnahmehemmer (SSRIs), was darauf hindeutet, dass sie Neurotransmittersysteme modulieren könnte, die an der Stimmungsregulation beteiligt sind .

Biochemie: Proteomics

In der Proteomics dient diese Chemikalie als biochemisches Werkzeug zur Untersuchung von Proteininteraktionen und -funktionen. Sie kann verwendet werden, um Proteine oder Peptide zu modifizieren, was zum Verständnis ihrer Struktur und Funktion in biologischen Systemen beiträgt .

Pharmakologie: Arzneimittelentwicklung

Das pharmakologische Profil der Verbindung wird im Hinblick auf die Arzneimittelentwicklung untersucht. Ihre Interaktion mit verschiedenen Neurotransmittersystemen macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika für neurologische Erkrankungen .

Organische Synthese: Chemisches Zwischenprodukt

Sie dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Bildung komplexer Moleküle. Ihre reaktiven Stellen machen sie für verschiedene chemische Umwandlungen geeignet und tragen zur Synthese neuer organischer Verbindungen bei .

Analytische Chemie: Referenzmaterial

Als zertifiziertes Referenzmaterial wird sie in der analytischen Chemie verwendet, um die Genauigkeit und Zuverlässigkeit von Analysegeräten und -methoden zu gewährleisten. Dies ist entscheidend für Qualitätskontroll- und Validierungsprozesse .

Materialwissenschaften: Funktionelle Materialien

Die Forschung in den Materialwissenschaften nutzt diese Verbindung zur Entwicklung von Funktionsmaterialien mit potenziellen Anwendungen in der Elektronik und Photonik. Ihre molekulare Struktur könnte zu den Eigenschaften von leitfähigen oder lumineszierenden Materialien beitragen .

Umweltwissenschaften: Toxizitätsstudien

Die Verbindung wird auch in den Umweltwissenschaften verwendet, um die Toxizität und Abbauprozesse von Chemikalien in der Umwelt zu untersuchen. Das Verständnis ihrer Abbauprodukte und ihrer Interaktion mit ökologischen Systemen ist entscheidend für die Bewertung der Umweltbelastung .

Antifungal Aktivität: Mykologie-Forschung

Studien haben gezeigt, dass Derivate dieser Verbindung eine antimykotische Aktivität aufweisen, was für die Mykologie-Forschung von Bedeutung ist. Sie könnte zur Entwicklung neuer Antimykotika für die Behandlung von Infektionen führen, die durch Pilze wie Aspergillus spp. verursacht werden .

Wirkmechanismus

Target of Action

The primary target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride, also known as Itopride, is the acetylcholinesterase enzyme (AchE) and the dopamine D2 receptors . The AchE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .

Mode of Action

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride acts as an antagonist of the dopamine D2 receptors and an inhibitor of the AchE enzyme . By blocking the dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting the AchE enzyme, it prevents the degradation of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway in the gut. Acetylcholine, released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the availability of acetylcholine, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride enhances the contractions of the smooth muscle layer in the gut .

Result of Action

The increased availability of acetylcholine due to the action of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride leads to enhanced contractions of the smooth muscle layer in the gut. This can alleviate symptoms of functional dyspepsia such as nausea and vomiting .

Biochemische Analyse

Biochemical Properties

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride can increase the levels of acetylcholine, thereby enhancing cholinergic signaling . Additionally, it interacts with dopamine D2 receptors, acting as an antagonist and influencing dopaminergic pathways .

Cellular Effects

The effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances gastrointestinal propulsion by stimulating cholinergic activity in gastrointestinal smooth muscle cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cholinergic and dopaminergic signaling pathways . These cellular effects highlight the potential therapeutic applications of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride in treating gastrointestinal and neurological disorders.

Molecular Mechanism

At the molecular level, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound acts as a dopamine D2 receptor antagonist, blocking the receptor’s activity and modulating dopaminergic pathways . These molecular interactions contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods Long-term studies in vivo have indicated that the compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses enhance gastrointestinal propulsion and improve symptoms of non-ulcer dyspepsia . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride is involved in several metabolic pathways. The primary metabolic pathway involves oxidation of the dimethylamino group, leading to the formation of N-oxide metabolites . These metabolites are further processed by flavin-containing monooxygenase 3 (FMO3), an enzyme responsible for the N-oxygenation of the compound . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and pharmacological effects . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;/h4-5,8H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZFVEKIVUTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C#N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

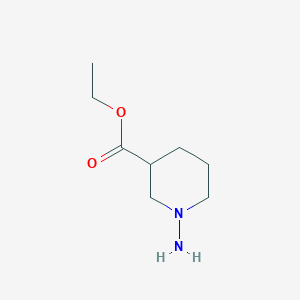

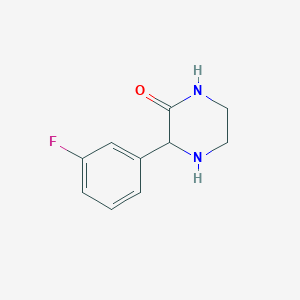

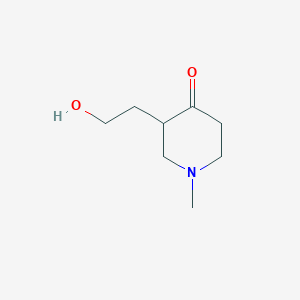

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)